molecular formula C21H22ClN3OS2 B1677256 (2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride CAS No. 147366-41-4

(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride

Cat. No.: B1677256
CAS No.: 147366-41-4
M. Wt: 432.0 g/mol
InChI Key: VSKYOTRJSLYFHX-UHFFFAOYSA-M
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Description

(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring a pyridinium core with multiple substituents, makes it a subject of interest for researchers.

Mechanism of Action

MKT-077, also known as FJ-776 or 8PF5ZXI0JE, is a cationic rhodacyanine dye analogue that has been studied for its potential in cancer therapy . This article provides an overview of the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.

Target of Action

MKT-077 primarily targets the heat shock protein 70 (HSP70) family . HSP70 proteins are molecular chaperones involved in a variety of cellular protein folding and remodeling processes . In particular, MKT-077 binds to an HSP70 family member, mortalin (mot-2), and disrupts its interactions with the tumor suppressor protein, p53 .

Mode of Action

The compound’s mode of action involves its interaction with the HSP70 family protein, mortalin. MKT-077 abrogates the interactions between mortalin and p53 .

Biochemical Pathways

The primary biochemical pathway affected by MKT-077 involves the p53 protein. By disrupting the interaction between mortalin and p53, MKT-077 allows p53 to function normally, leading to the arrest of cancer cell growth . This suggests that MKT-077 may be particularly useful for therapy of cancers with wild-type p53 .

Pharmacokinetics

MKT-077 exhibits a prolonged terminal half-life and a large volume of distribution . The plasma levels of MKT-077 decline in a triphasic manner after intravenous administration . The compound is primarily excreted in unmetabolized form, with recoveries of total radioactivity in urine and feces corresponding to 33.5% and 61.1%, respectively .

Result of Action

The result of MKT-077’s action is the selective growth arrest in transformed cells . This is achieved through the release of wild-type p53 from the p53-mot-2 complexes in the cytoplasm of cancer cells, allowing p53 to resume its transcriptional activation function . This leads to the inhibition of cancer cell growth .

Action Environment

The action of MKT-077 is influenced by the mitochondrial environment of the cells. Due to its positive charge, MKT-077 can pass through the hydrophobic barriers of cell membrane lipid bilayers and is preferentially retained inside mitochondria . The higher mitochondrial membrane potential of carcinoma cells accounts for its preferential retention and cytotoxicity .

Biochemical Analysis

Biochemical Properties

MKT-077 has been found to interact with the heat shock protein 70 (HSP70) family . It binds to an HSP70 family member, mortalin, and abrogates its interactions with the tumor suppressor protein, p53 . This leads to the release of wild-type p53 from cytoplasmically sequestered p53-mortalin complexes and rescues its transcriptional activation function .

Cellular Effects

MKT-077 exhibits low cytotoxicity and inhibits broad-spectrum human cancer cell lines, including colon cancer, breast cancer, and pancreatic cancer . It inhibits the growth of tumor in nude mice enograft tumor model . MKT-077 causes a rapid decrease in oxygen consumption in carcinoma cells . It also induces a decrease in cellular metabolism, which is proportional to the uptake rate .

Molecular Mechanism

MKT-077 is taken up and retained by mitochondria . Over 90% of intracellular MKT-077 is bound or sequestered, likely by the mitochondria . The uptake of MKT-077 results in a rapid decrease in oxygen consumption . MKT-077 inhibits mitochondrial respiration , and it is thought to act as a metabolic poison, leading to G1 arrest and apoptosis .

Temporal Effects in Laboratory Settings

Cells take up MKT-077 with a time constant of approximately 1 hour . The uptake results in a rapid decrease in oxygen consumption, with a time constant of approximately 30 minutes . MKT-077 proves to be a potent metabolic inhibitor, with dose-dependent decreases of 45–73% .

Dosage Effects in Animal Models

MKT-077 has been tested in animal models . Clinical trials were terminated due to renal toxicity . Despite this, MKT-077 served as a prototype for the development of analogs with improved specific toxicity .

Metabolic Pathways

MKT-077 is known to inhibit mitochondrial respiration

Transport and Distribution

MKT-077 is a cationic rhodacyanine dye analogue that can pass through the hydrophobic barriers of membrane lipid bilayers because of its positive charge . It is preferentially retained inside mitochondria, which carry a high negative charge .

Subcellular Localization

MKT-077 is taken up and retained by mitochondria . Over 90% of intracellular MKT-077 is bound or sequestered, likely by the mitochondria . This suggests that the mitochondria are the primary subcellular localization of MKT-077.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the quaternization of pyridine derivatives. For this specific compound, the synthetic route may include the following steps:

    Quaternization Reaction: Pyridine is reacted with an alkyl halide (e.g., ethyl chloride) under reflux conditions to form the corresponding pyridinium salt.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with a thiazolidinone derivative, which introduces the thiazolidinylidene moiety.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinylidene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted benzothiazolylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures. Its unique reactivity makes it valuable for developing new synthetic methodologies.

Biology

Biologically, pyridinium salts are known for their antimicrobial properties. This compound, in particular, has shown potential as an antibacterial and antifungal agent, making it a candidate for developing new pharmaceuticals.

Medicine

In medicine, the compound’s ability to interact with biological membranes and proteins has led to its investigation as a potential drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textile and printing industries.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium, 1-ethyl-3-methyl-: This compound has a similar pyridinium core but lacks the complex substituents found in the target compound.

    Pyridinium, 1-ethyl-2-[[3-ethyl-5-(2-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (11): This compound is structurally similar but has different substituents on the benzothiazolylidene group.

Uniqueness

The uniqueness of (2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride lies in its complex structure, which imparts distinct reactivity and biological activity. The presence of multiple functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

147366-41-4

Molecular Formula

C21H22ClN3OS2

Molecular Weight

432.0 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride

InChI

InChI=1S/C21H22N3OS2.ClH/c1-4-23-13-9-8-10-15(23)14-18-24(5-2)20(25)19(27-18)21-22(3)16-11-6-7-12-17(16)26-21;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

VSKYOTRJSLYFHX-UHFFFAOYSA-M

SMILES

CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-]

Isomeric SMILES

CCN1/C(=C/C2=CC=CC=[N+]2CC)/SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-]

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-]

Appearance

Solid powder

Key on ui other cas no.

1427472-75-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-ethyl-2-((3-ethyl-5-(3-methylbenzothiazolin-2-yliden))-4-oxothiazolidin-2-ylidenemethyl)pyridium chloride
FJ-776
MKT 077
MKT-077

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride
Reactant of Route 2
(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride
Reactant of Route 3
Reactant of Route 3
(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride
Reactant of Route 4
(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride
Reactant of Route 5
(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride
Reactant of Route 6
(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride

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